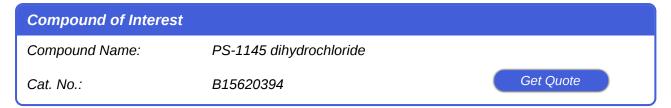


Application Notes and Protocols for PS-1145 in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 is a potent and selective small molecule inhibitor of the IkB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-kB) signaling pathway.[1][2] The NF-kB pathway is a key regulator of cellular processes involved in inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many human malignancies, including nasopharyngeal carcinoma, prostate cancer, and multiple myeloma, making it a compelling target for therapeutic intervention.[1][3] PS-1145 exerts its anti-tumor effects by inhibiting the phosphorylation and subsequent degradation of IkB, which in turn prevents the nuclear translocation and activation of NF-kB.[1][2] This leads to the downregulation of NF-kB target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.[3]

These application notes provide detailed information and protocols for the use of PS-1145 in preclinical animal models of cancer. The following sections summarize key quantitative data, provide detailed experimental methodologies, and include visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation



Table 1: In Vivo Dosing and Administration of PS-1145 in

Rodent Models

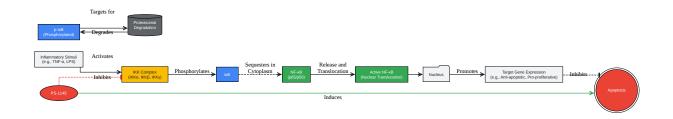
Animal Model	Cancer Type	Dose	Administr ation Route	Vehicle	Treatmen t Schedule	Referenc e
Nude Mice	Nasophary ngeal Carcinoma (HONE1 & C666 xenografts)	3 mg/kg	Intravenou s (tail vein)	10% DMSO in sterile water	Bi-weekly	[1][2][4]
Wistar Rats	DMBA- induced Skin Tumor	50 mg/kg	Intravenou s	Not specified	Not specified	

Note: Apparent adverse effects were not observed in the nasopharyngeal carcinoma animal study at a dose of 3 mg/kg.[1][2][4]

Signaling Pathway

The following diagram illustrates the mechanism of action of PS-1145 in the NF- κ B signaling pathway.





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PS-1145 inhibits the IKK complex, preventing NF-kB activation and promoting apoptosis.

Experimental Protocols Preparation of PS-1145 for In Vivo Administration

This protocol is adapted from a formulation used for in vivo studies.

Materials:

- PS-1145 powder
- Dimethyl sulfoxide (DMSO), sterile
- PEG300
- Tween 80
- Sterile water or saline

Procedure for a 3 mg/kg dose in mice (assuming 20g mouse and 100 μ L injection volume):



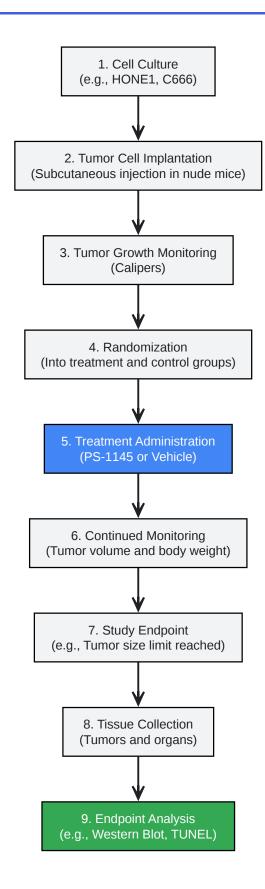
- Calculate the required concentration:
 - Dose = 3 mg/kg
 - Weight of mouse = 0.02 kg
 - Total dose per mouse = 3 mg/kg * 0.02 kg = 0.06 mg
 - Injection volume = 100 μL = 0.1 mL
 - Required concentration = 0.06 mg / 0.1 mL = 0.6 mg/mL
- Prepare a stock solution in DMSO:
 - Dissolve PS-1145 in DMSO to create a concentrated stock solution (e.g., 5 mM). For in vivo use, a stock of 5 mM PS-1145 dihydrochloride can be prepared in DMSO.
- Prepare the final dosing solution:
 - For a final concentration of 0.6 mg/mL, dilute the DMSO stock solution in a vehicle of sterile water. A common vehicle for intravenous injection is 10% DMSO in sterile water.
 - To prepare 1 mL of the final solution:
 - Take the appropriate volume of the PS-1145 DMSO stock.
 - Add sterile water to a final volume of 1 mL, ensuring the final DMSO concentration is 10%.
 - Vortex briefly to mix.

Note: The solubility and stability of the formulation should be confirmed. Prepare the final dosing solution fresh on the day of injection.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of PS-1145 in a subcutaneous xenograft model.





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Workflow for an in vivo efficacy study of PS-1145 in a xenograft mouse model.



Procedure:

- Cell Culture: Culture human cancer cells (e.g., nasopharyngeal carcinoma cell lines HONE1 or C666) under standard conditions.
- Tumor Cell Implantation:
 - Harvest cells and resuspend in a suitable medium (e.g., serum-free medium with Matrigel).
 - Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., weekly).
 - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Treatment Administration:
 - Administer PS-1145 (e.g., 3 mg/kg) or the vehicle control via the desired route (e.g., intravenous tail vein injection).
 - Follow the predetermined treatment schedule (e.g., bi-weekly).
- Continued Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.
- Study Endpoint: The study may be terminated when tumors in the control group reach a specific size or after a predetermined treatment period.
- Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis.



 Endpoint Analysis: Perform downstream analyses such as Western blotting and TUNEL assays on the collected tissues.

Western Blot Analysis of NF-kB Pathway Proteins

This protocol outlines the steps for analyzing the effect of PS-1145 on key proteins in the NFκB pathway in tumor tissues.

Materials:

- Tumor tissue lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Protein Extraction and Quantification:
 - Homogenize tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
 - Centrifuge to pellet cellular debris and collect the supernatant.
 - Determine the protein concentration of the lysates using a protein assay kit.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample on an SDS-PAGE gel.



- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection:
 - Apply a chemiluminescent substrate to the membrane.
 - Visualize the protein bands using an imaging system.
 - Quantify band intensities and normalize to a loading control (e.g., β-actin).

Expected Outcome: Treatment with PS-1145 is expected to decrease the levels of phosphorylated $I\kappa B\alpha$, leading to the stabilization of total $I\kappa B\alpha$ and reduced nuclear translocation of p65.

TUNEL Assay for Apoptosis Detection

This protocol provides a general guideline for performing a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptosis in tumor tissue sections.

Materials:

- Paraffin-embedded tumor tissue sections
- Xylene and ethanol series for deparaffinization and rehydration
- Proteinase K
- TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
- DAPI or other nuclear counterstain



Fluorescence microscope

Procedure:

- Tissue Preparation:
 - Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
 - Perform antigen retrieval if required by the specific TUNEL kit.
- Permeabilization:
 - Treat the sections with Proteinase K to permeabilize the tissue.
- · TUNEL Staining:
 - Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's instructions. This will label the 3'-OH ends of fragmented DNA.
- Detection:
 - If using a fluorescently labeled dUTP, the signal can be directly visualized. If using a biotinlabeled dUTP, an additional step with streptavidin-HRP and a chromogenic substrate or a fluorescently labeled streptavidin is required.
- Counterstaining and Mounting:
 - Counterstain the nuclei with a suitable dye such as DAPI.
 - Mount the slides with an appropriate mounting medium.
- Imaging and Analysis:
 - Visualize the stained sections using a fluorescence microscope.
 - Quantify the percentage of TUNEL-positive (apoptotic) cells.



Expected Outcome: An increase in the number of TUNEL-positive cells is expected in the tumor tissues from animals treated with PS-1145 compared to the control group, indicating an induction of apoptosis.[5]

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. Researchers should adhere to all applicable institutional and national guidelines for the ethical use of animals in research.

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